

Technical Guide: Molecular Structure and Stereochemistry of Fmoc-Protected Sphingosine

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Compound of Interest

Compound Name: *Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol*

CAS No.: 676485-56-6

Cat. No.: B561892

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Executive Summary

This technical guide provides a comprehensive analysis of Fmoc-sphingosine (Fluorenylmethyloxycarbonyl-protected sphingosine), a critical building block in the solid-phase synthesis of ceramides, sphingomyelin analogs, and lipid-modified peptides. Targeted at drug development professionals, this document details the structural imperatives of the (2S, 3R, 4E) configuration, addresses the specific challenges of O-to-N acyl migration during synthesis, and offers a validated protocol for its application in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Structural Anatomy & Stereochemical Imperatives

The Core Architecture

Sphingosine (2-amino-4-trans-octadecene-1,3-diol) serves as the backbone for all sphingolipids.^{[1][2][3]} In synthetic applications, the Fmoc group protects the C2-amine, rendering it orthogonal to acid-labile side-chain protectors (e.g., Boc, Trt, TBDMS).

The biological activity of sphingosine derivatives is strictly dependent on the D-erythro configuration. Synthetic deviations leading to L-threo isomers can result in biologically inert or toxic off-target effects.

- Configuration: (2S, 3R, 4E)

- Chemical Formula: C

H

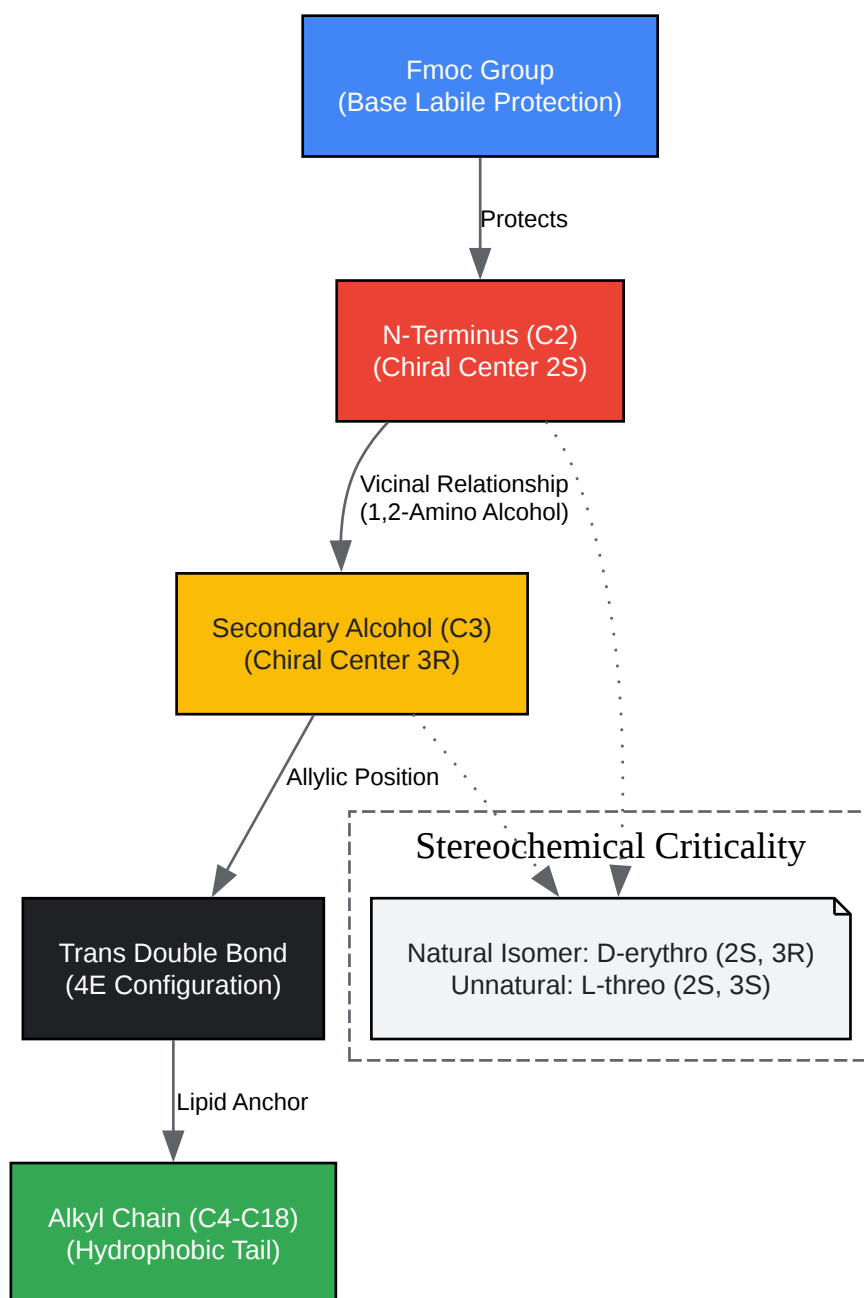
NO

(Fmoc-derivative)

- Key Feature: The trans (E) double bond at C4-C5 restricts conformational flexibility, influencing membrane packing and enzyme recognition.

Stereochemical Visualization

The following diagram illustrates the structural logic and stereochemical priority of Fmoc-sphingosine.



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Figure 1: Structural connectivity and stereochemical priorities of Fmoc-sphingosine. The 2S, 3R configuration constitutes the "D-erythro" form essential for biological recognition.

Part 2: Synthetic Challenges & Mechanistic Insights

The Aggregation Problem

The C18 alkyl chain of sphingosine introduces significant hydrophobicity, leading to "beta-sheet-like" aggregation on the resin during SPPS. This steric shielding prevents coupling reagents from accessing the N-terminus.

- Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or elevated temperatures (though heat risks racemization).

The Allylic Alcohol & O-to-N Migration

The C3-hydroxyl group is an allylic alcohol. It presents two major risks:

- O-Acylation: During the coupling of the next amino acid, the free C3-OH can compete with the N-terminus, forming an ester (O-acyl) instead of an amide.
- Migration: Under basic conditions (e.g., piperidine deprotection), an O-linked acyl group can migrate to the N-terminus (or vice versa).

Expert Insight: While protecting the C3-OH with TBDMS (tert-butyldimethylsilyl) prevents this, it adds significant steric bulk. Many optimized protocols prefer leaving the C3-OH free but using highly selective coupling reagents like DIC/Oxyma rather than phosphonium salts (PyBOP) to minimize O-acylation.

Part 3: Validated Experimental Protocol (SPPS)

This protocol is designed for coupling Fmoc-sphingosine to a resin-bound peptide or linker. It prioritizes enantiomeric purity over reaction speed.

Reagents & Materials

Component	Specification	Purpose
Resin	2-Chlorotriyl Chloride or Rink Amide	Low loading (0.3–0.5 mmol/g) to reduce aggregation.
Coupling Agent	DIC (Diisopropylcarbodiimide) + Oxyma Pure	Superior to HBTU/HATU for preventing racemization at C2.
Solvent	DMF/DCM (1:1 v/v)	DCM swells the polystyrene core; DMF solubilizes the lipid tail.
Base	TMP (2,4,6-Trimethylpyridine/Collidine)	Weaker base than DIPEA; reduces risk of base-catalyzed elimination.

Step-by-Step Workflow

Step 1: Resin Preparation & Swelling^{[4][5]}

- Weigh resin and swell in dry DCM for 30 minutes.
- Why: Sphingolipid synthesis requires maximum solvation of the polymer matrix to accommodate the bulky lipid tail.

Step 2: Fmoc Deprotection (The "Piperidine Pulse")

- Treat resin with 20% Piperidine in DMF (2 x 10 min).
- Critical Check: Monitor UV absorbance of the dibenzofulvene-piperidine adduct.
- Wash: DMF (5x), DCM (5x). Thorough washing is vital to remove secondary amines that cause premature cleavage of esters.

Step 3: Coupling (The "Cold Activation")

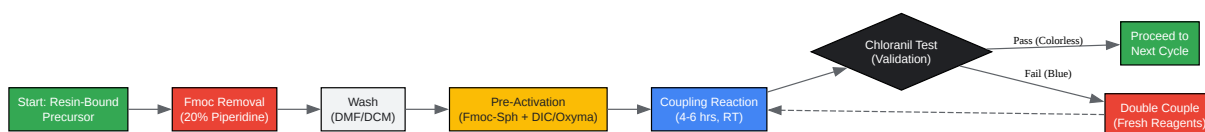
- Dissolve Fmoc-Sphingosine (2.5 eq) and Oxyma Pure (2.5 eq) in minimal DMF.
- Add DIC (2.5 eq) and stir for 2 min before adding to resin.

- Add mixture to resin.[4][5] Add Collidine (5 eq).
- Shake at Room Temperature for 4–6 hours.
- Note: Do NOT heat. Heating >40°C promotes racemization at the C2 position and O-acylation at C3.

Step 4: Validation (The Chloranil Test)

- Perform a Chloranil Test (specifically for secondary amines/proline-like systems) rather than a Kaiser test.
- Result: Blue particles = Free amine (Coupling failed). Colorless/Yellow = Coupling complete.

Workflow Diagram



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Figure 2: Optimized SPPS workflow for Fmoc-sphingosine coupling. The loop indicates the remediation strategy for difficult couplings.

Part 4: Analytical Characterization

Validating the stereochemical integrity of Fmoc-sphingosine post-synthesis or post-purification is mandatory.

Nuclear Magnetic Resonance (NMR)

The coupling constants (

) between protons at C2, C3, and C4 are definitive markers for the erythro vs. threo configuration.

Proton Interaction	Erythro (2S, 3R)	Threo (2S, 3S)
	Value	Value
H2 – H3	~9.1 Hz	~4-6 Hz
H3 – H4	~7.7 Hz	Variable
H4 – H5	~15.4 Hz (Trans)	~10 Hz (Cis)

- Diagnostic Signal: Look for the vinyl protons (H4/H5) at 5.4–5.8 ppm. The Fmoc aromatic protons appear at 7.2–7.8 ppm.

HPLC Analysis[6]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
- Mobile Phase: Isocratic MeOH/THF/Water (varied ratios, e.g., 80:15:5) is often required to elute the highly lipophilic sphingosine derivatives.
- Detection: UV at 254 nm (Fmoc absorption) or ELSD (Evaporative Light Scattering) if the Fmoc group is removed.

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